Product packaging for Dicumyl peroxide(Cat. No.:CAS No. 80-43-3)

Dicumyl peroxide

Cat. No.: B1199699
CAS No.: 80-43-3
M. Wt: 270.4 g/mol
InChI Key: XMNIXWIUMCBBBL-UHFFFAOYSA-N
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Description

Dicumyl peroxide (DCP) is an organic compound from the dialkyl peroxide family, with the molecular formula C18H22O2 and a molecular weight of 270.37 g/mol . At room temperature, it typically appears as a white to light yellow crystalline solid with a characteristic faint odor and a melting point between 39-41°C . Primary Research Applications and Value this compound is a vital reagent in polymer chemistry, primarily functioning as a high-temperature initiator and crosslinking agent . Its main value in research lies in its ability to generate free radicals upon thermal decomposition, which facilitates key processes. Its relatively long half-life—approximately 10 hours at 115°C—allows for better control over polymerization reactions and crosslinking density . Key research applications include: • Polyolefin Crosslinking: DCP is extensively used to crosslink polyethylene, enhancing its thermal stability, chemical resistance, and mechanical properties, which is crucial for applications like wire and cable insulation . • Polymerization Initiator: It serves as an efficient initiator for the polymerization of monomers such as styrene, and in the production of polymers like high-impact polystyrene (HIPS) . • Elastomer Vulcanization: DCP acts as a crosslinking agent (vulcanizing agent) for various elastomers, including natural rubber, synthetic rubbers (e.g., EPDM, silicone rubber), and unsaturated polyester resins . It forms stable carbon-carbon cross-links, resulting in vulcanizates with excellent heat aging resistance and low compression set . Mechanism of Action The functionality of this compound stems from the thermal homolysis (cleavage) of its relatively weak peroxide bond (-O-O-) . When heated, this bond breaks to generate two cumyloxy radicals . These radicals are highly reactive and can abstract hydrogen atoms from polymer chains, creating polymer macro-radicals. These macro-radicals then combine to form carbon-carbon crosslinks between polymer chains, thereby increasing the polymer's molecular network and improving its properties . The primary decomposition products are acetophenone and methane . Handling and Safety this compound is a thermally sensitive material. Its decomposition is exothermic, and the self-accelerating decomposition temperature (SADT) is around 60°C, meaning bulk quantities must be stored below this temperature to prevent a thermal runaway reaction . Pure, crystalline DCP has a very low minimum ignition energy (MIE between 1-3 mJ), indicating high sensitivity to electrostatic discharge . It is classified as an oxidizing solid and can cause skin and eye irritation . It must be stored in a cool, well-ventilated area, away from heat sources and incompatible materials like strong acids, bases, and other accelerators . Disclaimer: This product is intended for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and conduct a comprehensive risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O2<br>(C6H5C(CH3)2O)2<br>C18H22O2 B1199699 Dicumyl peroxide CAS No. 80-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene
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InChI

InChI=1S/C18H22O2/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3
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InChI Key

XMNIXWIUMCBBBL-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2
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Molecular Formula

C18H22O2, Array
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DSSTOX Substance ID

DTXSID1025017
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Molecular Weight

270.4 g/mol
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Physical Description

Dicumyl peroxide is a white powder with a characteristic odor. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White to yellow solid; mp = 39 deg C; [ICSC] Fine faintly beige crystals; [MSDSonline], YELLOW-TO-WHITE CRYSTALLINE POWDER.
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Boiling Point

266 °F at 760 mmHg (decomposes) (NTP, 1992), BP: 100 °C at 0.2 mm Hg
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Flash Point

Di-cup r, 160 °F (closed cup); di-cup t, 160 °F (closed cup), 71 °C c.c.
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 0.4 mg/L at 25 °C, Solubility in water: none
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Density

1.02, 1.0 g/cm³
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Vapor Density

9.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 9.3
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Color/Form

Crystals from ethanol, Pale yellow to white granular solid

CAS No.

80-43-3
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Melting Point

40 °C, 39 °C
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Dicumyl Peroxide: Synthetic Methodologies and Purity Assessment in Research

Established Synthetic Pathways for Dicumyl Peroxide

The industrial production of this compound primarily relies on cumene (B47948) as a starting material. One established pathway involves the autoxidation of cumene, which predominantly yields cumene hydroperoxide (CHP). This compound is formed as a by-product in this process. atamanchemicals.comwikipedia.org

Another significant industrial method involves a multi-step synthesis beginning with cumene. This process typically includes:

Oxidation of Cumene: Cumene is reacted with air to produce cumene hydroperoxide (CHP). patsnap.comgoogle.com

Reduction to Dimethylbenzyl Alcohol (DMCA): A portion of the cumene hydroperoxide is reduced to form dimethylbenzyl alcohol. patsnap.comgoogle.com

Condensation Reaction: The dimethylbenzyl alcohol then undergoes a condensation reaction with another portion of the cumene hydroperoxide to yield this compound. This reaction often occurs in the presence of a strong protonic acid catalyst, such as sulfuric acid, perchloric acid, phosphoric acid, or hydrochloric acid, in an isopropylbenzene solvent at temperatures typically between 30-60 °C. patsnap.comgoogle.comgoogle.comgoogle.com

Alternatively, DCP can be produced by the addition of hydrogen peroxide to α-methylstyrene. wikipedia.org Another synthesis route involves reacting 2-phenyl-2-propanol (B165765) with hydrogen peroxide/urea additive at 35 °C in the presence of a base mineral acid, or with cumene hydroperoxide. atamanchemicals.comatamanchemicals.com

Novel Approaches and Sustainable Synthetic Strategies for this compound

Research into novel and sustainable synthetic strategies for this compound aims to improve efficiency, reduce environmental impact, and overcome limitations of traditional methods. While specific details on "green" or "sustainable" approaches are less extensively documented in the provided search results, the focus is generally on optimizing existing pathways and exploring new catalytic systems.

One patent describes a production method that aims to reduce this compound condensation by-products, specifically addressing high alpha-vinyltoluene content. This method uses cumene as a solvent and dimethylbenzyl carbinol and cumyl hydroperoxide as raw materials, reacting them with a strong proton acid catalyst at 30-60 °C and a reaction manometer pressure of -0.1 MPa for 0.5-1 hour. This approach reportedly improves reaction selectivity, this compound yield, and quality, while reducing isopropylbenzene consumption and production costs. The use of a low-concentration acid catalyst also enhances safety. google.com

Another process for preparing this compound involves reacting cumene hydroperoxide with dimethyl phenyl carbinol in the presence of a catalytic quantity of a phosphorus halide or oxyhalide. This catalyst system has shown good yields and high selectivity, overcoming disadvantages associated with processes using alpha-methylstyrene, such as dimer formation and difficulty in separating by-products. google.com

Purity Characterization and Quality Control Methodologies for this compound

Purity characterization and quality control are crucial for this compound, especially given its use as a crosslinking agent and initiator in various industrial applications where precise performance is required. atamanchemicals.comwikipedia.orgatamanchemicals.com

Chromatographic Techniques in Purity Assessment

Chromatographic techniques are widely employed for the purity assessment and quantitative determination of this compound.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS): GC, particularly when coupled with mass spectrometry (GC/MS), is a preferred method for analyzing organic compounds like this compound due to its volatility and thermal stability. oup.comresearchgate.net GC/MS allows for both analytical separation and quantitative determination, as well as positive identification of the compound. oup.comnih.gov For instance, a GC/MS method has been developed to determine this compound in workplace air, capable of monitoring concentrations down to 5 µg/m³. oup.comnih.gov The high specificity and sensitivity of GC/MS are attributed to this compound yielding a dominant fragment ion (m/z 119) when using single ion monitoring. oup.com While some this compound may decompose in the GC injector due to heat, making quantitative analysis challenging, qualitative analysis of unreacted residual this compound is still possible. rubber.or.kr

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assaying this compound, particularly in commercially available refined and technical grades. tajhizkala.iriteh.ai An ASTM standard test method (E755) covers the assay of this compound using liquid chromatography. tajhizkala.iriteh.aiiteh.ai This method typically involves chromatographing a solution of the sample and an internal standard (e.g., di-n-heptyl phthalate) in methanol (B129727) on a reversed-phase ODS column with an 85/15 methanol/water mobile phase and a UV detector at 254 nm. tajhizkala.ir The percentage of this compound is determined using the internal standard technique based on peak height ratios. tajhizkala.ir This method is specific for this compound and is not interfered with by common impurities like dimethylbenzyl alcohol or acetophenone (B1666503). iteh.ai HPLC can also be combined with mass spectrometry and UV detection (HPLC-MS-UV) for identification and quantification against reference compounds. analytice.com

Thin-Layer Chromatography (TLC): TLC has been used for the determination of this compound in polystyrene materials. In this method, this compound is extracted with acetone (B3395972) and separated from other additives using thin-layer chromatography on silica (B1680970) gel. The isolated this compound is then quantified by a micro-titration procedure. psu.edu

Here is a table summarizing the chromatographic techniques:

TechniqueApplicationKey FeaturesDetection Limit/Specificity
GC/MSPurity assessment, quantitative determination in air and other matrices oup.comresearchgate.netnih.govnih.govanalytice.comAnalytical separation, positive identification, high specificity, high sensitivity oup.comnih.govDown to 5 µg/m³ in air oup.comnih.gov; Dominant fragment ion (m/z 119) oup.com
HPLCAssay of refined and technical grades, purity determination tajhizkala.iriteh.aiiteh.aiSpecific for this compound, no interference from common impurities iteh.aiUtilizes UV detector at 254 nm tajhizkala.ir
TLCDetermination in polystyrene materials psu.eduSeparation from other additives psu.eduQuantified by micro-titration psu.edu

Spectroscopic Methods for Purity Verification

Spectroscopic methods provide valuable insights into the chemical structure and purity of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to characterize this compound, identifying characteristic peaks related to its functional groups. For example, FTIR analysis of materials containing this compound can reveal C-H symmetric stretching vibrations and distinctive bands around 2964 cm⁻¹ representing asymmetrical and symmetrical stretching modes of methyl groups, indicative of successful crosslinking. ikm.org.my FTIR has also been used to study the chemical changes in peroxide-crosslinked low-density polyethylene (B3416737) (LDPE) systems, indicating oxidation and full peroxide dissociation. colab.wsresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be employed to analyze the structural changes in materials after crosslinking with this compound. However, at low degrees of crosslinking, NMR may not be suitable for illustrating structural changes. colab.ws

Mass Spectrometry (MS): Beyond its coupling with GC and HPLC, mass spectrometry as a standalone technique or in tandem (MS/MS) is crucial for identifying and characterizing this compound and its decomposition products. It can be used to determine molecular and fragment ions, providing structural information. researchgate.netshimadzu.comnih.gov For instance, mass spectrometry has been used to identify products of reactions involving this compound and other compounds, by finding m/z values of molecular and fragment ions. researchgate.net The technique can also be applied to analyze organic peroxides due to their weak O-O bonds, which can undergo homolytic cleavage. nih.gov

Here is a table summarizing the spectroscopic techniques:

TechniqueApplicationKey Features
FTIRCharacterization of functional groups, indication of crosslinking and peroxide dissociation nih.govikm.org.mycolab.wsresearchgate.netatamanchemicals.comIdentifies characteristic vibrational modes ikm.org.my
NMRAnalysis of structural changes (limited at low crosslinking) colab.wsProvides detailed structural information colab.ws
MSIdentification of molecular and fragment ions, analysis of decomposition products oup.comnih.govresearchgate.netshimadzu.comnih.govHigh specificity and sensitivity, aids in structural elucidation oup.comresearchgate.netnih.gov

Mechanistic Investigations of Dicumyl Peroxide Decomposition

Homolytic Cleavage Mechanisms and Radical Generation from Dicumyl Peroxide

The initial step in the thermal decomposition of this compound involves the homolytic cleavage of the relatively weak oxygen-oxygen (O-O) bond. atamanchemicals.comresearchgate.netresearchgate.netnih.gov This scission yields two cumyloxyl radicals (C₆H₅C(CH₃)₂O•). atamanchemicals.commdpi.com

The cumyloxyl radicals are primary radicals that can subsequently undergo further reactions. A significant pathway for these radicals is beta-scission, where they cleave to produce acetophenone (B1666503) (C₆H₅COCH₃) and methyl radicals (CH₃•). mdpi.comfauske.comscirp.org

Alternatively, cumyloxyl radicals can abstract hydrogen atoms from the surrounding environment, such as a polymer backbone or solvent molecules, to form cumyl alcohol (C₆H₅C(CH₃)₂OH). atamanchemicals.comnih.govmdpi.comscirp.org The methyl radicals generated can also abstract hydrogen atoms to form methane (B114726) (CH₄). mdpi.comnih.gov These generated radicals are responsible for initiating crosslinking reactions in polymers by abstracting hydrogen from polymer chains, leading to polymer radicals which then combine to form crosslinks. atamanchemicals.comjst.go.jpatamanchemicals.commdpi.comtandfonline.com

Homolytic Cleavage : this compound (DCP) → 2 Cumyloxyl radicals atamanchemicals.commdpi.com

Beta-Scission : Cumyloxyl radical → Acetophenone + Methyl radical mdpi.comfauske.comscirp.org

Hydrogen Abstraction : Cumyloxyl radical + R-H → Cumyl alcohol + R• (polymer radical or solvent radical) atamanchemicals.commdpi.comscirp.org

Hydrogen Abstraction : Methyl radical + R-H → Methane + R• (polymer radical or solvent radical) mdpi.comnih.gov

Kinetic Studies of this compound Thermal Decomposition

The kinetics of this compound thermal decomposition have been extensively studied due to its industrial relevance and the inherent hazards associated with its exothermic decomposition. acs.orgaidic.itresearchgate.net

Temperature is the primary factor affecting the rate of peroxide decomposition. atamanchemicals.comatamanchemicals.com this compound begins to thermally decompose above 70°C. atamanchemicals.comatamanchemicals.com The decomposition rate increases significantly with increasing temperature. atamanchemicals.comscirp.org Half-life temperatures, which indicate the time required for half of the peroxide to decompose at a given temperature, are critical parameters:

61°C for 10 hours atamanchemicals.comatamanchemicals.com

80°C for 1 hour atamanchemicals.comatamanchemicals.com

120°C for 1 minute atamanchemicals.comatamanchemicals.com

The influence of temperature on the decomposition of this compound is evident in differential scanning calorimetry (DSC) studies. For instance, increasing the this compound concentration from 0.1 wt% to 20 wt% can cause a gradual decrease in the peak decomposition temperature, from 155°C to 121°C. atamanchemicals.comatamanchemicals.com Additionally, a second exothermic phenomenon may occur at concentrations higher than 3 wt%. atamanchemicals.comatamanchemicals.com

Table 1: this compound Half-Life Temperatures

Half-Life (Time)Temperature (°C)
10 hours61
1 hour80
1 minute120

Kinetic studies often report the thermal decomposition of this compound as following a pseudo-first-order kinetic model. acs.orgaidic.itresearchgate.net Reported reaction orders typically range between 0.75 and 1.0. researchgate.net However, the reaction order can be sensitive to the environment. researchgate.net

For example, in the absence of oxygen, this compound decomposition generally follows pseudo-first-order kinetics. acs.orgaidic.itresearchgate.netnih.gov Conversely, in the presence of oxygen, an autocatalytic model is often more appropriate to describe the decomposition kinetics. acs.orgaidic.itresearchgate.netnih.gov

Thermokinetic parameters such as activation energy (Ea) and frequency factor (k₀ or logA) have been determined through various calorimetric methods like DSC and accelerating rate calorimetry (ARC). For 99 mass% this compound, the activation energy (Ea) has been reported as 125.35 kJ/mol, with a frequency factor (k₀) of 3.12 x 10¹² s⁻¹ and a reaction order (n) of 0.9. researchgate.net In the neat state, averaged values for activation energy and logA are approximately 131.4 ± 4.3 kJ/mol and 13.5 ± 0.6 s⁻¹ respectively, determined by DSC. researchgate.net

Table 2: Typical Kinetic Parameters for this compound Decomposition (99 mass%)

ParameterValueUnitMethod
Activation Energy (Ea)125.35kJ/molDSC
Frequency Factor (k₀)3.12 x 10¹²s⁻¹DSC
Reaction Order (n)0.9-DSC
Heat of Decomposition (ΔH)750.52J/gDSC

Note: Averaged values for neat DCP are (131.4 ± 4.3) kJ/mol for Ea and (13.5 ± 0.6) for logA. researchgate.net

Factors Influencing this compound Decomposition Pathways

Beyond temperature and concentration, other factors significantly influence the decomposition pathways and kinetics of this compound, including the surrounding medium and the presence of impurities or additives.

The medium or polymer in which this compound decomposes can influence its decomposition rate. atamanchemicals.comatamanchemicals.comharwick.com While this compound is considered less sensitive to its environment compared to many other peroxides, some modification of cure time and temperature may still be necessary for different polymer systems. atamanchemicals.comatamanchemicals.comharwick.com

Kinetic models for this compound thermal decomposition have been developed for specific solvents, such as cumene (B47948), both in the presence and absence of oxygen. acs.orgaidic.it In cumene, the decomposition process is regulated by simple autocatalytic kinetics when oxygen is present, but follows a pseudo-first-order kinetic equation after oxygen purging. acs.orgaidic.itnih.gov Acid-catalyzed decomposition of this compound has also been studied in dodecane, yielding products like α-methylstyrene and phenol. acs.org

Impurities and additives can profoundly affect the thermal stability and decomposition behavior of this compound. Organic peroxides, as a class, are thermally unstable and prone to exothermic self-accelerating decomposition, and their reactivity varies widely. scbt.com

Strong acids, such as sulfuric acid (H₂SO₄), are known to significantly decrease the onset temperature of this compound decomposition and can trigger unexpected exothermic reactions. akjournals.com For instance, the onset temperature of 50 mass% this compound can drop from 123°C to 96°C in the presence of H₂SO₄. akjournals.com This is particularly relevant in manufacturing processes where acids might be used as catalysts. akjournals.com

Conversely, studies have shown that strong bases like sodium hydroxide (B78521) (NaOH) and iron rust (Fe₂O₃) did not increase thermal hazards in specific incompatibility tests. akjournals.com However, general warnings indicate that contamination with incompatible materials, including reducing agents, heavy metals, concentrated acids, concentrated bases, amines, and polyester (B1180765) accelerators (e.g., cobalt salts), can lead to rapid or spontaneous decomposition, posing fire or explosion hazards. atamanchemicals.comatamanchemicals.comscbt.com Finely divided combustible materials should also be avoided as they can ignite on contact with concentrated peroxides. scbt.com

Investigation of Decomposition Byproducts and Radical Intermediates

The thermal decomposition of this compound (DCP) is a well-studied process, crucial in its applications as a radical initiator, particularly in polymer crosslinking. The decomposition proceeds primarily via homolytic cleavage of the peroxide bond, leading to the formation of highly reactive radical intermediates and a range of stable byproducts. Investigations into these species are typically conducted using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for stable products and Electron Spin Resonance (ESR) spectroscopy for radical intermediates.

The initial step in the thermal decomposition of this compound involves the homolytic scission of the weak oxygen-oxygen bond, yielding two cumyloxy radicals scirp.orgmdpi.comresearchgate.netresearchgate.netsmolecule.comatamanchemicals.com.

Initiation: this compound (DCP) → 2 Cumyloxy radical (C₆H₅C(CH₃)₂O•) scirp.orgmdpi.comresearchgate.netresearchgate.netsmolecule.comatamanchemicals.com

These cumyloxy radicals are highly unstable and undergo further reactions through two primary pathways: hydrogen abstraction and beta-scission.

Hydrogen Abstraction: The cumyloxy radical can abstract a hydrogen atom from a suitable substrate, such as the surrounding polymer matrix or solvent molecules (e.g., cumene), leading to the formation of α-cumyl alcohol (also known as 2-phenylpropan-2-ol or dimethylphenylcarbinol) scirp.orgmdpi.comresearchgate.netresearchgate.netrsc.orgnih.gov. This reaction is particularly relevant in crosslinking processes where the radical abstracts hydrogen from polymer chains, generating polymer radicals that subsequently form crosslinks mdpi.comatamanchemicals.com.

Beta-Scission: Alternatively, the cumyloxy radical can undergo a beta-scission reaction, which involves the fragmentation of the radical into acetophenone and a methyl radical scirp.orgmdpi.comresearchgate.netsmolecule.comrsc.orgfauske.com. The methyl radical (CH₃•) is also highly energetic and can further abstract hydrogen atoms, typically forming methane scirp.orgmdpi.comresearchgate.netrsc.org.

Further Reactions and Byproducts: Beyond these primary pathways, other byproducts are frequently observed. α-Methylstyrene can be formed, often through the dehydration of α-cumyl alcohol mdpi.comresearchgate.netnih.gov. In certain conditions, particularly when decomposition occurs in cumene and in the presence of oxygen, cumene hydroperoxide can be detected as a reaction intermediate aidic.itacs.org. Minor byproducts, such as 2,3-dimethyl-2,3-diphenylbutane (B155905), have also been identified researchgate.netaidic.it. The formation of volatile organic compounds (VOCs) like cumene, α-methylstyrene, acetophenone, and α-cumyl alcohol are consistently reported as decomposition by-products of this compound researchgate.netmdpi.com.

Analytical Techniques and Research Findings: The identification of these decomposition byproducts and radical intermediates relies heavily on analytical chemistry techniques. GC-MS is a powerful tool for separating and identifying the volatile and semi-volatile organic compounds produced during decomposition researchgate.netresearchgate.netmdpi.compsu.edutainstruments.com. For instance, GC-MS chromatograms of DCP decomposition products typically show prominent peaks corresponding to α-methylstyrene, acetophenone, and α-cumyl alcohol psu.edu.

Electron Spin Resonance (ESR) spectroscopy is indispensable for the direct detection and characterization of the transient radical species formed during the decomposition process science.govnasa.govjst.go.jpexpresspolymlett.comacs.org. ESR studies confirm the generation of cumyloxy radicals and other carbon-centered radicals (e.g., methyl radicals or polymer radicals formed by hydrogen abstraction) science.govjst.go.jpacs.org. The presence and evolution of these radicals provide direct evidence for the proposed radical-mediated decomposition mechanism expresspolymlett.com. For example, ESR analysis has shown the presence of radicals produced by DCP radical initiation in grafting processes science.gov.

Table 1 summarizes the common decomposition byproducts of this compound and the analytical methods used for their identification.

Table 1: Common Decomposition Byproducts of this compound

Byproduct NameChemical FormulaPrimary Formation PathwayAnalytical Detection Methods
AcetophenoneC₈H₈OBeta-scission of cumyloxy radicalGC-MS, SHS-GC-MS
α-Cumyl AlcoholC₉H₁₂OHydrogen abstraction by cumyloxy radicalGC-MS, NMR, FTIR
α-MethylstyreneC₉H₁₀Dehydration of α-cumyl alcohol; other radical reactionsGC-MS
MethaneCH₄Hydrogen abstraction by methyl radicalGC-MS
CumeneC₉H₁₂Reduction of α-methylstyrene; solvent in some studiesGC-MS
2,3-Dimethyl-2,3-diphenylbutaneC₁₆H₁₈Combination of cumyl radicals (minor)GC-MS
Cumene HydroperoxideC₉H₁₂O₂Intermediate in specific conditions (e.g., with oxygen)GC-MS

Table 2 lists the key radical intermediates involved in the decomposition of this compound.

Table 2: Key Radical Intermediates in this compound Decomposition

Radical IntermediateChemical FormulaFormation PathwayAnalytical Detection Methods
Cumyloxy radicalC₆H₅C(CH₃)₂O•Homolytic cleavage of this compoundESR spectroscopy
Methyl radicalCH₃•Beta-scission of cumyloxy radicalESR spectroscopy
Polymer radicalR• (e.g., [Si–O–Si(CH₂•)]n)Hydrogen abstraction from polymer chains by cumyloxy/methyl radicalsESR spectroscopy

The detailed understanding of these decomposition pathways and the identification of both stable byproducts and transient radical intermediates are critical for controlling the efficiency of this compound in various industrial applications and for predicting its behavior under different thermal conditions.

Dicumyl Peroxide in Polymer Science and Engineering

Dicumyl Peroxide as a Polymerization Initiator

This compound functions as a potent source of free radicals, making it an effective initiator for various polymerization reactions nih.govantiquite-brocante-n13.fr.

Mechanisms of Radical Polymerization Initiation by this compound

The initiation process by this compound begins with its thermal decomposition. When heated, DCP undergoes homolytic cleavage of its relatively labile oxygen-oxygen (O-O) bond, yielding two highly reactive cumyloxy radicals (alkoxy radicals) nih.govantiquite-brocante-n13.frnih.gov. These primary radicals are strong abstracting agents. They readily abstract hydrogen atoms from monomer molecules or existing polymer backbones, leading to the formation of monomer radicals or polymer macroradicals nih.govantiquite-brocante-n13.frnouryon.comnih.govsigmaaldrich.com. These newly generated radicals then initiate the radical polymerization process by adding to the vinyl groups of monomers, thereby propagating the polymer chain growth nih.govantiquite-brocante-n13.fr.

The thermal stability and decomposition rate of DCP are crucial for controlling the initiation process. This compound exhibits specific half-life temperatures, indicating the temperature at which half of the peroxide decomposes over a given time: 61 °C for 10 hours, 80 °C for 1 hour, and 120 °C for 1 minute nih.gov. During its decomposition, DCP can also produce byproducts such as acetophenone (B1666503) and methyl radicals, along with other compounds like α-methylstyrene and cumyl alcohol.

Kinetic Modeling of this compound-Initiated Polymerization Systems

The kinetics of this compound decomposition are fundamental to understanding and controlling polymerization and crosslinking rates. The thermal decomposition of DCP typically follows first-order kinetics and can be described by the Arrhenius equation. This relationship allows for the prediction of the decomposition rate and, consequently, the cure rate within a specific polymer system nih.gov.

Research findings provide specific Arrhenius parameters for DCP decomposition:

State of DCPActivation Energy (Ea) (kJ/mol)Log A (s⁻¹)Source
Neat131.4 ± 4.313.5 ± 0.6
Diluted132.7 ± 6.513.6 ± 0.5

Note: Diluted refers to DCP in cumene (B47948) or gray paste.

Control of Polymer Microstructure and Molecular Architecture through this compound Initiation

This compound plays a significant role in dictating the microstructure and molecular architecture of polymers. Its radical-generating capability can lead to various reactions within the polymer matrix, including crosslinking, branching, and chain scission.

For instance, in the modification of poly(ε-caprolactone) (PCL), this compound primarily induces branching in the polymer structure. In contrast, other peroxide initiators, such as di-(2-tert-butyl-peroxyisopropyl)-benzene (BIB), are more effective in promoting crosslinking. Higher concentrations of DCP in PCL can result in structures that are partially cross-linked or branched.

In polyethylene (B3416737) (PE), peroxide-triggered reactions can lead to the formation of long chain branching (LCB). LCB significantly impacts the polymer's properties by increasing the molecular weight of polymer chains and enhancing entanglements. This, in turn, influences the mechanical properties and melt flow behavior of the material. The formation of a three-dimensional crosslinked network, initiated by DCP, restricts the mobility of polymer chains, which can lead to a reduction in the degree of crystallinity, melting temperature, and crystallization temperature of the polymer. Furthermore, the addition of DCP has been shown to increase the molecular weight of polymers like poly(lactic acid) (PLA)/poly(butylene succinate) (PBS) nanobiocomposites, a phenomenon attributed to its crosslinking and branching effects nih.gov.

This compound-Mediated Polymer Crosslinking Processes

Beyond its role as a polymerization initiator, this compound is extensively employed as a crosslinking agent to enhance the physical and chemical properties of various polymers.

Mechanisms of Polymer Crosslinking by this compound

This compound is a widely used crosslinking agent for a broad range of olefin polymers and copolymers, including but not limited to polyethylene (PE), ethylene-vinyl acetate (B1210297) copolymer (EVA), chlorinated polyethylene (CPE), ethylene-propylene-diene terpolymer (EPDM), silicone rubber, and urethane (B1682113) rubber trilliumhillcontracting.ca. It is also utilized as a curing agent for unsaturated polyester (B1180765) resins trilliumhillcontracting.ca.

The mechanism of peroxide crosslinking involves several key steps. First, upon heating, DCP undergoes homolytic cleavage to produce two cumyloxy radicals nih.govantiquite-brocante-n13.frnih.govnouryon.com. These highly reactive radicals then abstract hydrogen atoms from the polymer backbone, generating polymer radicals (macroradicals) nih.govantiquite-brocante-n13.frnouryon.comsigmaaldrich.com. The subsequent combination of two such polymer radicals results in the formation of a stable carbon-carbon (C-C) bond, effectively creating a crosslink between polymer chains nih.govnouryon.com. This process transforms raw rubber compounds into highly elastic vulcanizates by establishing a three-dimensional spatial network structure nih.gov.

Crosslink Density Control and Quantification in this compound Systems

The extent of crosslinking, or crosslink density, is a critical parameter that dictates the final properties of the modified polymer. In this compound systems, crosslink density is generally directly proportional to the DCP concentration up to an optimal point. Studies have shown that increasing DCP content typically leads to an increase in both gel content and crosslink density. However, exceeding a certain concentration of DCP can lead to a decrease in crosslink density or the accumulation of space charges, as observed in crosslinked polyethylene (XLPE) where the crosslink density initially increases and then decreases when DCP content surpasses 1.0 wt.%.

Various methods are employed to control and quantify crosslink density:

Gel Content Measurement: This method quantifies the insoluble fraction of the polymer after solvent extraction, which is directly proportional to the crosslink density. It is calculated as the ratio of the weight of the insoluble polymer to the initial weight of the sample.

Equilibrium Modulus (G_e): In rheological analysis, the equilibrium modulus can be used to calculate the crosslinking density (ν_R) using the equation: G_e = ν_R ⋅ R ⋅ T ⋅ G_F^(1/3), where R is the gas constant, T is the absolute temperature, and G_F is the gel fraction.

Rheological Analysis: Dynamic rheological analysis provides insights into material properties such as shear viscosity, dynamic viscosity, storage modulus (G'), and loss modulus (G''). A higher peroxide concentration generally correlates with a higher storage modulus, indicating increased stiffness due to crosslinking.

Compression Set: This property, which quantifies elasticity recovery, decreases with increasing gel fraction and crosslinking density, signifying improved elastic performance.

Melt Flow Index (MFI): Crosslinking significantly reduces the melt flow index of thermoplastics. This reduction is a direct consequence of the extended molecular chains and decreased chain mobility due to the formation of a three-dimensional network thegoodscentscompany.com. As DCP concentration increases, MFI values decrease thegoodscentscompany.com.

Table 1: Effect of this compound (DCP) Content on Melt Flow Index (MFI) of Polyolefin

DCP ContentMelt Flow Index (MFI)
IncreasingDecreases

Data derived from thegoodscentscompany.com.

Thermal Properties: Crosslinking impacts the thermal characteristics of polymers. The formation of a crosslinked network restricts polymer chain mobility, leading to a reduction in crystallinity, melting, and crystallization temperatures. Crosslinked polymers generally exhibit enhanced thermal stability compared to their uncrosslinked counterparts thegoodscentscompany.com.

Mechanical Properties: Crosslinking with DCP significantly improves the mechanical properties of polymers, including enhanced tensile strength, toughness, modulus (stiffness), and hardness thegoodscentscompany.com. Increased impact strength and abrasion resistance are also observed nouryon.com. For example, the gel content and crosslink density of high-density polyethylene (HDPE) increase with DCP content, leading to improved thermal resistance and higher impact strength.

Advanced Applications and Functionalization of Dicumyl Peroxide in Materials Science

Dicumyl Peroxide in Polymer Composites and Nanocomposites

Research into low-density polyethylene (B3416737) (LDPE)/thermoplastic starch (TPS) blends incorporating organoclay (O-Mt) has demonstrated the efficacy of DCP. researchgate.net In these nanocomposites, DCP works to improve the interfacial adhesion between the hydrophobic LDPE and the hydrophilic TPS and nanoclay. researchgate.net The use of DCP resulted in an intercalated structure, as confirmed by X-ray diffraction, where the characteristic peaks of the clay shifted to lower angles. researchgate.net This improved dispersion and interaction led to enhanced thermal stability and mechanical properties. researchgate.net

In another study involving ethylene (B1197577) vinyl acetate (B1210297) (EVA)/acrylonitrile butadiene rubber (NBR)/organoclay vulcanized nanocomposites, the concentration of DCP was found to directly influence the material's properties. researchgate.net An increase in the weight percentage of DCP led to an enhancement in tensile properties and a higher gel content, indicating a greater degree of crosslinking. researchgate.net X-ray diffraction and transmission electron microscopy revealed that the addition of DCP also promoted the exfoliation of the organoclay layers within the polymer matrix. researchgate.net

Table 1: Effect of this compound on Polymer Nanocomposite Properties

Composite System Role of this compound Observed Effects Reference
LDPE/TPS/Organoclay Improve interfacial adhesion Intercalated nanoclay structure, improved thermal stability, enhanced mechanical properties. researchgate.net

Development of Foamed Polymer Structures Using this compound

This compound is widely used in the production of foamed polymers, where it acts as a crosslinking agent that influences the rheological properties of the polymer melt. This control over melt viscosity and strength is crucial for managing cell formation, growth, and stabilization, ultimately defining the final foam structure and its properties.

In the manufacturing of expanded polyethylene (EPE) and expanded polypropylene (B1209903) (EPP) foams, DCP is a key component. It facilitates the formation of a crosslinked polymer matrix, which traps the gas generated by a blowing agent, resulting in lightweight and insulating foam materials.

The application of DCP extends to bio-based polymer foams as well. In blends of poly(lactic acid) (PLA) and poly(butylene succinate) (PBS), DCP has been used to improve compatibility and foaming capabilities. A study on a 40/60 PLA/PBS blend with azodicarbonamide (B1663908) as a chemical foaming agent found that an optimal concentration of 0.1% by weight of DCP yielded the best mechanical properties and foaming capabilities. This concentration provided a good compromise, increasing the melt viscosity and strength, which allowed for the formation of a closed-cell structure with higher cell population densities than either of the neat polymers. However, concentrations of DCP higher than 0.4% by weight led to excessive crosslinking, which in turn reduced the foaming capability and degraded the mechanical properties of the blend.

Similarly, in immiscible PLA/PBS blends (80/20 ratio) with activated carbon, DCP acted as a compatibilizer. researchgate.net Increasing DCP content enhanced the melt viscosity, leading to the formation of closed cells with thicker cell walls. researchgate.net The study found that a concentration of 0.3 parts per hundred resin (phr) of DCP resulted in the lowest foam density and the highest void fraction. researchgate.net

Table 2: Influence of this compound Concentration on PLA/PBS Blend Foam Properties

DCP Concentration (wt%) Effect on Foaming Capability Effect on Mechanical Properties Foam Morphology Reference
0.1 Optimal foaming Best mechanical properties, impact strength similar to neat-foamed PBS Higher cell population density than neat PLA

This compound in Recycled Polymer Modification and Upcycling

The upcycling of post-consumer recycled (PCR) plastics is a significant challenge, particularly for mixed polymer streams like polyethylene (PE) and polypropylene (PP), which are often difficult to separate. sciencedaily.com this compound offers a practical chemical approach to improve the properties of these recycled materials, transforming low-value plastic waste into higher-quality products.

A study focused on upcycling post-consumer PE—specifically high-density polyethylene (HDPE) and low-density polyethylene (LDPE)—demonstrated that using DCP as a crosslinking agent can significantly enhance the properties of their blends. researchgate.net The crosslinking process, initiated by 1 phr of DCP, improved the interfacial adhesion between the different PE resins, which is often poor in mechanically recycled plastics. researchgate.net This modification led to substantial improvements in the mechanical and thermal properties of the recycled material, making it suitable for processes like rotomolding. researchgate.net

The research showed remarkable increases in the mechanical strength of the crosslinked recycled polymers. For instance, crosslinking a blend with 80% wt. recycled HDPE resulted in a 228% increase in tensile strength and a 345% increase in tensile modulus. researchgate.net Conversely, a blend with 80% wt. recycled LDPE showed a 93% increase in impact strength and a 37.2% improvement in thermal resistance. researchgate.net This approach represents a straightforward method for upcycling mixed PE waste streams, promoting more sustainable waste management. sciencedaily.comresearchgate.net

Table 3: Property Enhancement of Recycled PE Blends with this compound

Recycled Polymer Blend Property Improvement with DCP Reference
80% rHDPE Tensile Strength +228% researchgate.net
80% rHDPE Tensile Modulus +345% researchgate.net
80% rHDPE Flexural Strength +145% researchgate.net
80% rHDPE Flexural Modulus +251% researchgate.net
80% rLDPE Impact Strength +93% researchgate.net

Integration of this compound in Bio-based Polymers and Sustainable Materials

This compound plays a crucial role in modifying and enhancing the properties of bio-based and biodegradable polymers, making them more suitable for a wider range of applications. These polymers, such as polylactic acid (PLA), poly(butylene succinate) (PBS), and polyhydroxyalkanoates (PHAs), often require modification to overcome limitations like brittleness or low melt strength. mdpi.commdpi.com

In blends of PLA and PBS, DCP acts as a reactive compatibilizer. acs.org During melt extrusion, the peroxide decomposes to form free radicals, which abstract hydrogen atoms from the PLA and PBS polymer backbones. acs.org This leads to the formation of cross-linked or branched structures between the two polymers, improving their interfacial adhesion. acs.org This reactive extrusion process has been shown to significantly enhance the properties of the blend. For example, in a nanobiocomposite of PLA/PBS with functionalized chitosan, the addition of DCP resulted in a remarkable 45% increase in the elongation at break and a 22% increase in molecular weight, attributed to the crosslinking effect. acs.org

For other biopolymers like polyhydroxybutyrate (B1163853) (PHB), DCP has been used to improve melt strength, a critical property for processing techniques such as thermoforming. mdpi.com However, its effectiveness can be system-dependent. In a study on PHB/cellulose (B213188) composites, DCP did not show a clear compatibilization effect and led to a reduction in the elastic modulus after aging, which was attributed to a degree of crosslinking in the PHB matrix that limited crystallinity development. mdpi.com

Table 4: Effects of this compound on PLA/PBS/Functionalized Chitosan Nanobiocomposite

Property Change with DCP Addition Reason Reference
Tensile Strength Insignificant change - acs.org
Elongation at Break ~45% increase Cross-linking/branching effect acs.org
Molecular Weight (Mw) ~22% increase Cross-linking/branching effect acs.org

This compound for Property Enhancement in Specialty Polymers (e.g., polyolefins, polysilazanes)

This compound is a widely utilized crosslinking agent for enhancing the properties of various specialty polymers, most notably polyolefins and elastomers. specialchem.com The process of peroxide-induced crosslinking transforms thermoplastic polymers into thermosets, leading to significant improvements in their mechanical, thermal, and chemical resistance properties.

For polyolefins such as polyethylene (PE) and polypropylene (PP), DCP is used to create a three-dimensional network by linking the polymer chains. This modification improves material properties like elasticity, as well as resistance to oil and acids. The crosslinking of PE, often referred to as XLPE, is a common application, particularly for cable insulation where enhanced thermal and electrical properties are required. ataman-chemicals.comegychemco.com

In the rubber industry, DCP is a frequently used vulcanizing agent for both natural and synthetic rubbers. It serves as an alternative to traditional sulfur-based curing systems. Rubber compounds vulcanized with DCP exhibit excellent scorch safety. The crosslinking process enhances the mechanical properties and temperature resistance of silicone rubbers and elastomers, making them suitable for high-temperature applications such as automotive gaskets and seals.

While the simultaneous use of DCP and phenolic antioxidants in polyolefins can sometimes lead to interactions that may alter their effectiveness, the primary role of DCP remains to improve the final properties of the polymer through crosslinking. researchgate.net

Table 5: Property Enhancements in Specialty Polymers via this compound Crosslinking

Polymer Type Property Enhanced Application Example Reference
Polyolefins (PE, PP) Elasticity, Oil Resistance, Acid Resistance Hoses, Wires, Tires specialchem.com
Polyethylene (XLPE) Thermal Stability, Electrical Insulation Cable Insulation Material ataman-chemicals.comegychemco.com
Silicone Rubbers Mechanical Properties, Temperature Resistance High-Temperature Gaskets and Seals

Analytical and Spectroscopic Characterization Methodologies for Dicumyl Peroxide in Research

Chromatographic Techniques for Dicumyl Peroxide Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound and its related compounds, especially in complex matrices or when dealing with decomposition products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for the identification and quantification of this compound due to its volatility and thermal stability oup.com. This method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

Research has demonstrated the effectiveness of GC-MS in determining this compound concentrations, even at low levels, such as in workplace air, achieving detection limits down to 5 µg/m³ oup.comnih.gov. The technique allows for positive identification of this compound, as it yields a dominant fragment ion at m/z 119, which provides high specificity and sensitivity through single ion monitoring oup.com.

GC-MS is particularly valuable for analyzing the decomposition products of this compound, which are often formed during crosslinking processes or thermal degradation. Common decomposition by-products identified via GC-MS include α-methylstyrene, acetophenone (B1666503), and α-cumyl alcohol (also known as dimethylbenzyl alcohol or α,α-phenyl dimethyl carbinol) psu.edumdpi.comresearchgate.net. The thermal decomposition of DCP typically involves the homolysis of its O-O bond, leading to cumyloxy radicals, which then further decompose or combine to form these products researchgate.net.

An example of GC-MS application involves the analysis of volatile organic compounds (VOCs) released from modified ground tire rubber, where DCP decomposition by-products like cumene (B47948), α-methylstyrene, acetophenone, and α-cumyl alcohol were identified mdpi.com.

Table 1: Common this compound Decomposition Products Identified by GC-MS

Decomposition ProductChemical FormulaPubChem CID
AcetophenoneC₈H₈O7966
α-MethylstyreneC₉H₁₀7476
α-Cumyl alcoholC₉H₁₂O6982
CumeneC₉H₁₂7977
Methane (B114726)CH₄297
Ethane (B1197151)C₂H₆634
Trimethyl-benzene methanol (B129727)C₁₀H₁₄O-
Methyl acetophenoneC₉H₁₀O-

Note: PubChem CIDs are provided where readily available. Some specific isomers or less common names might not have a direct, unique CID or may refer to a broader class of compounds.

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the assay of this compound and the determination of its purity, as well as for studying its degradation and the presence of impurities tajhizkala.iriteh.aiantpedia.com. HPLC is particularly suitable for compounds that are thermally unstable or less volatile, making it complementary to GC-MS.

A standard method for the HPLC assay of this compound involves using a 254-nm UV detector and a reversed-phase octadecylsilane (B103800) (ODS) column tajhizkala.irantpedia.com. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with phosphoric acid often added for optimal separation, which can be replaced by formic acid for mass spectrometry (MS) compatible applications sielc.comsielc.com. This method allows for the determination of this compound and its common decomposition products, such as dimethylbenzyl alcohol and acetophenone, in various samples like cryogenically ground resins tajhizkala.iriteh.ai.

HPLC methods are crucial for quality control, ensuring that the peroxide content in uncured polymeric samples (e.g., polyethylene (B3416737) and ethylene-vinyl acetate) is maintained at desired levels to regulate the degree of crosslinking in the final product tajhizkala.iriteh.ai. Residual amounts of peroxide or its decomposition products can affect the end-use applications, highlighting the importance of precise quantification tajhizkala.iriteh.ai. Studies have also investigated the thermal stability of this compound in reversed-phase HPLC systems, noting that significant degradation typically occurs only at very high temperatures (e.g., 170 °C) chromatographyonline.com.

Thin-Layer Chromatography (TLC) serves as a simple yet effective technique for the separation and detection of this compound, particularly in the presence of other organic peroxides or additives in polymeric materials psu.edursc.orgscielo.br. TLC is often used as a preliminary separation step before further analysis or for rapid qualitative assessment.

In a reported method for determining this compound in polystyrene, the compound is extracted with acetone (B3395972) and then separated by TLC on silica (B1680970) gel psu.edursc.org. Detection of this compound and other peroxides can be achieved by spraying the plate with reagents like N,N'-dimethyl-p-phenylenediamine dihydrochloride, or by using silica gel plates with a fluorescent indicator (e.g., Merck Kieselgel GF254) and viewing under ultraviolet (UV) light at 254 nm psu.edu. This compound typically appears as dark spots on a green fluorescent background when using fluorescent plates psu.edu.

TLC has also been coupled with Universal Attenuated Total Reflection Infrared (UATR-IR) spectroscopy for the characterization of this compound in natural rubber formulations scielo.brresearchgate.net. This off-line coupling allows for the separation of DCP on a TLC plate, followed by scraping the spot and analyzing it directly by UATR-IR, thus providing both separation and structural information chromatographyonline.comscielo.br. Toluene/ethyl acetate (B1210297) (100/5) with Gibbs reagent has been reported as an efficient eluent system for DCP separation in TLC scielo.br.

Spectroscopic Characterization of this compound and its Reaction Products

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and chemical environment of this compound and its transformation products.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural elucidation of this compound and for monitoring changes in its chemical structure during reactions, such as crosslinking ikm.org.myums.edu.myacs.org. FTIR spectra provide characteristic absorption bands corresponding to specific functional groups within the molecule.

For this compound, characteristic FTIR bands include:

Aromatic C-H stretching : Bands in the range of 3100–3000 cm⁻¹ ums.edu.my.

Aliphatic C-H stretching (CH₃ groups) : Bands around 2964 cm⁻¹ (asymmetrical and symmetrical stretching modes) and in the range of 2900–3000 cm⁻¹ ikm.org.myums.edu.my. Other characteristic C-H stretching peaks can be observed around 2950, 2920, and 2840 cm⁻¹ aidic.it.

Peroxide C-O-O group : Characteristic bands at approximately 1265 cm⁻¹ and 1158 cm⁻¹ scielo.brums.edu.my. The disappearance of the 1158 cm⁻¹ peak after crosslinking suggests the dissociation of the C-O-O bond ums.edu.my.

Isopropyl C(CH₃)₂ group : Split CH₃ bending in umbrella mode at 1377 cm⁻¹ and 1358 cm⁻¹ ums.edu.my.

Monosubstituted benzene (B151609) ring : C=C stretching at 1603, 1582, 1496 cm⁻¹, C-H stretching at 1445 cm⁻¹, and out-of-plane bending vibrations for five coupled aromatic protons at 766–722 cm⁻¹ ums.edu.my.

FTIR analysis is frequently used to confirm successful crosslinking reactions where DCP acts as an initiator, by observing the changes or disappearance of its characteristic peaks and the appearance of new bands related to the crosslinked polymer structure ikm.org.myums.edu.myacs.orgaidic.it. For instance, in the crosslinking of low-density polyethylene (LDPE) with DCP, the disappearance of the 1158 cm⁻¹ peak (C-O-O stretching) indicates the full dissociation of DCP ums.edu.my.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within this compound and its reaction products rsc.orgresearchgate.net. NMR is invaluable for confirming the structure of synthesized compounds, identifying reaction intermediates, and studying the mechanisms of peroxide-initiated reactions.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound typically shows signals corresponding to the aromatic protons and the methyl protons. For instance, the aromatic protons of the two phenyl groups will give rise to signals in the aromatic region (typically 7-8 ppm), while the methyl protons (six equivalent methyl groups) will appear as a singlet at a higher field (e.g., around 1.5-2.0 ppm) due to their chemical environment rsc.orgchemicalbook.com. The exact chemical shifts can vary slightly depending on the solvent used (e.g., CDCl₃ or DMSO-d₆) rsc.orgcarlroth.com.

¹³C NMR Spectroscopy : ¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The spectrum will exhibit distinct signals for the aromatic carbons and the quaternary and methyl carbons of the isopropyl groups rsc.orgchemicalbook.com. For example, the quaternary carbons directly bonded to the oxygen atoms and the aromatic rings will appear at characteristic chemical shifts, as will the methyl carbons rsc.orglibretexts.org.

NMR spectroscopy is particularly useful for studying the reaction products of this compound. For example, in studies involving the melt reaction of poly(lactic acid) with maleic anhydride (B1165640) initiated by DCP, ¹H NMR and ¹³C NMR, along with DEPT-135 and ¹³C-¹H HSQC techniques, were used to determine the chemical structure of the resulting product researchgate.net. This allowed researchers to understand the reaction pathway, such as the formation of products from PLA macro-radicals after β-scission, rather than direct grafting researchgate.net.

Near-Infrared (NIR) Spectroscopy for Process Monitoring and Quantification

Near-Infrared (NIR) spectroscopy is a non-destructive, rapid, and easy-to-operate technique that requires no sample preparation, making it highly suitable for the measurement of organic peroxides like this compound. abb.com This spectroscopic method is particularly valuable for in-situ and in-line monitoring and control of polymerization processes where DCP is used. researchgate.net

Research has demonstrated the capability of NIR spectroscopy to determine the organic peroxide content in various substrates. abb.com For instance, the NIR spectra of this compound exhibit characteristic combination bands, such as those at 4910 and 4610 cm⁻¹, which can be used for its identification and quantification. researchgate.netdss.go.th While laboratory-made calibrations may not be directly transferable to process environments, calibrations developed with samples obtained directly from the process can account for variations and ensure accuracy. abb.com The application of NIR spectroscopy for process analytical technology (PAT) allows for real-time monitoring of chemical and physical properties, contributing to improved quality control and process efficiency in pharmaceutical production and similar industries. nih.gov

Electron Spin Resonance (ESR) for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful and unique tool for directly detecting radical species. researchgate.netresearchgate.net In the context of this compound, ESR is extensively used to investigate the formation of radicals during its decomposition and subsequent reactions, particularly in cross-linking and grafting processes in polymers. researchgate.netresearchgate.netscience.gov

Studies have employed ESR to evaluate the concentration of radicals in polyolefins and various rubbers vulcanized with organic peroxides. researchgate.netresearchgate.net For example, in the grafting of polyhydroxybutyrate (B1163853) (PHB) onto cellulose (B213188) initiated by this compound, ESR analysis confirmed the presence of radicals produced by DCP radical initiation, providing insights into the grafting mechanism. science.gov Similarly, ESR has been used to monitor the curing of resins initiated by the decomposition of cumyl hydroperoxide, showing the appearance and persistence of organic radicals. rsc.org The technique can distinguish different types of radical species (e.g., polystyrene and methacrylate-based radicals) and provide quantitative information on the selectivity of initial radical attack. researchgate.netrsc.org ESR is crucial for understanding the complex radical pathways involved in peroxide-based vulcanization and polymerization processes. researchgate.net

Thermal Analysis Techniques in this compound Research

Thermal analysis techniques are indispensable for characterizing the thermal stability, decomposition kinetics, and phase transitions of this compound, which are critical for safety and process optimization.

Differential Scanning Calorimetry (DSC) for Reaction Kinetics and Thermal Transitions

Differential Scanning Calorimetry (DSC) is widely used to study the thermal decomposition and transitions of this compound. researchgate.netresearchgate.netmdpi.comresearchgate.net DSC measurements provide crucial data on melting points, decomposition onset temperatures, peak decomposition temperatures, and the enthalpy of decomposition. researchgate.netmdpi.com

For pure this compound, the melting point has been reported around 39.5 °C with an enthalpy of phase transition of 110 J/g. researchgate.net Its decomposition typically shows an exothermic peak, with the maximum decomposition temperature often around 165 °C and an enthalpy of decomposition ranging from 500 J/g to values between 762 and 1200 J/g depending on concentration and conditions. researchgate.netresearchgate.net The thermal decomposition of DCP generally follows an nth-order reaction, with reported reaction orders varying from 0.5 to 1.0, and adheres to the Arrhenius equation. researchgate.net

Here is a summary of typical DSC findings for this compound:

ParameterValue (Pure DCP)Reference
Melting Point (Tm)39.5 °C researchgate.net
Enthalpy of Melting (ΔHm)110 J/g researchgate.net
Onset Decomposition Temp.149 °C mdpi.com
Peak Decomposition Temp.165 °C / 174 °C researchgate.netmdpi.com
Enthalpy of Decomposition (ΔHd)500 J/g - 1200 J/g researchgate.net
Activation Energy (Ea)110-200 kJ/mol mdpi.com
Reaction Order (n)0.5 - 1.0 researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Studies

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition behavior of this compound and its effects on polymer systems. researchgate.netsci-hub.seacs.org TGA measures the mass loss of a sample as a function of temperature or time, providing insights into decomposition onset temperatures, degradation profiles, and residual mass. researchgate.netsci-hub.se

Studies on this compound vulcanized natural rubber, for example, show that degradation starts around 290 °C, with about 85% of the material degrading between 250-400 °C. sci-hub.se For pure this compound, TGA curves indicate that thermally induced weight loss occurs in one phase, with the temperature of maximum weight loss around 170 °C and a total loss of approximately 90%. researchgate.net Increasing the heating rate in TGA shifts the decomposition curve to higher temperatures, but the total weight loss may become smaller. researchgate.net

TGA is also used to study the influence of additives or other components on DCP's decomposition. For instance, silica has been shown to have a catalytic effect on the thermal decomposition of DCP, reducing its activation energy. researchgate.net The technique helps in understanding how DCP affects the thermal degradation parameters of polymers, such as the temperature at which a certain percentage of weight loss occurs (e.g., T10, T50, Tmax). nih.gov

Accelerating Rate Calorimetry (ARC) for Adiabatic Decomposition Studies

Accelerating Rate Calorimetry (ARC) is a specialized adiabatic calorimeter used to study the thermal decomposition of substances under adiabatic conditions, which closely simulate runaway reaction scenarios. ijcce.ac.irpku.edu.cnresearchgate.netgoogle.com This technique is crucial for assessing the thermal hazard and runaway potential of this compound. researchgate.netresearchgate.net

ARC experiments provide data on the initial exothermic temperature, maximum exothermic temperature, maximum self-heating rate, and time to maximum self-heating rate. researchgate.net For this compound, reported initial exothermic temperatures are around 379.47 K (106.32 °C), with maximum exothermic temperatures reaching approximately 439.82 K (166.67 °C). researchgate.net The maximum self-heating rate can be as high as 3.44 K·min⁻¹, and the maximum pressure produced by unit mass can be 7.74 MPa·g⁻¹. researchgate.net

ARC studies have shown that the phi factor (φ), which accounts for the thermal inertia of the sample and container, significantly influences the rise of temperature and pressure during runaway decomposition. researchgate.netresearchgate.net For example, reducing the phi factor from 1.8 to 1.1 can result in temperature and pressure values that are 18 and 27 times higher, respectively, at the same concentration. researchgate.net ARC data, when combined with DSC data, can reveal kinetic compensation effects between activation energy and pre-exponential factor, regardless of the temperature control mode. pku.edu.cn This highlights the importance of understanding DCP's behavior under real-world processing and storage conditions to prevent accidents. ijcce.ac.ir

Molecular Weight Characterization Techniques (e.g., Gel Permeation Chromatography)

Molecular weight characterization techniques are essential for understanding the impact of this compound as a cross-linking agent or initiator on polymer systems. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a primary technique used for this purpose. mdpi.comacs.orgnih.govaip.org

GPC is utilized to determine the molecular weight distribution (Mw, Mn) and polydispersity index (PDI) of polymers that have been modified or cross-linked using this compound. acs.orgnih.gov When DCP is incorporated into polymer blends, it can induce cross-linking or branching, leading to an increase in the molecular weight of the polymer. acs.orgnih.gov For instance, the addition of DCP to poly(lactic acid)/poly(butylene succinate) (PLA/PBS) nanobiocomposites has been shown to increase the molecular weight (Mw) by approximately 22%, attributed to its cross-linking/branching effect. acs.orgnih.gov

Conversely, GPC can also reveal thermal degradation of polymers during processing at elevated temperatures, which might lead to a reduction in molecular weight. acs.org By analyzing the molecular weight changes, researchers can assess the effectiveness of DCP as a cross-linking agent and understand its influence on the polymer's structure and properties. science.govaip.org GPC is also applied in studies involving grafting reactions initiated by DCP, where it helps characterize the grafted copolymers. science.gov

Environmental Aspects and Degradation Pathways of Dicumyl Peroxide

Investigation of Thermal Degradation Products and Mechanisms

Dicumyl peroxide is categorized as a dialkyl peroxide, known for being among the more stable types of commercially available organic peroxides atamanchemicals.comakjournals.com. However, it is sensitive to heat, with thermal decomposition initiating above 70°C and proceeding rapidly upon further heating, posing fire and explosion hazards atamanchemicals.comatamanchemicals.com. The average heat of decomposition for various this compound samples in manufacturing processes ranges from 762 to 1200 J/g, highlighting its inherent hazardous nature akjournals.com.

The primary mechanism of this compound's thermal decomposition involves the homolytic cleavage of the peroxide (O-O) bond, leading to the formation of two cumyloxy radicals atamanchemicals.comresearchgate.netmdpi.comscirp.orgresearchgate.net. These highly reactive cumyloxy radicals can then undergo a β-scission reaction, yielding methyl radicals and acetophenone (B1666503) as a significant byproduct researchgate.netmdpi.comscirp.orgresearchgate.net.

Further degradation and recombination reactions lead to the formation of other identified products. These include α,α-phenyl dimethyl carbinol (also known as cumyl alcohol or dimethylphenylcarbinol), methane (B114726), and ethane (B1197151) researchgate.netunit.no. Trace products such as trimethyl-benzene methanol (B129727) and methyl acetophenone have also been observed, resulting from the combination or scission of radicals researchgate.net.

In specific solvent systems, such as cumene (B47948), the thermal decomposition of this compound primarily forms acetophenone and dimethylphenylcarbinol, with 2,3-dimethyl-2,3-diphenylbutane (B155905) occurring in minor amounts and cumene hydroperoxide acting as a reaction intermediate acs.orgaidic.it. The kinetics of decomposition can vary based on environmental conditions; in the presence of oxygen, the process in cumene follows autocatalytic kinetics, whereas after oxygen purging, it aligns with a pseudo-first-order kinetic equation acs.orgaidic.it. The presence of incompatible substances, such as inorganic acids like sulfuric acid, can significantly lower the onset temperature of decomposition and trigger unexpected exothermic reactions akjournals.com. The thermal decomposition of this compound is characterized as a "gassy system" due to the generation of non-condensable gases, notably methyl radicals fauske.com.

A summary of common thermal degradation products is provided in Table 1.

Table 1: Common Thermal Degradation Products of this compound

Product NameChemical FormulaPubChem CID
AcetophenoneC8H8O7967
Cumyl alcohol (2-Phenyl-2-propanol)C9H12O7122
MethaneCH4292
EthaneC2H66327
2,3-dimethyl-2,3-diphenylbutaneC18H228059
Cumene hydroperoxideC9H12O26940
Trimethyl-benzene methanol (e.g., 3,4,5-trimethylbenzyl alcohol)C10H14O108307
Methyl acetophenone (e.g., 4'-Methylacetophenone)C9H10O7824

Photolytic Degradation Studies of this compound

This compound possesses UV absorption bands that extend beyond 290 nm, suggesting a potential for direct photolysis when exposed to natural sunlight nih.gov. However, studies have indicated that direct irradiation with light in the range of 300 nm to 700 nm, without the presence of a sensitizer (B1316253), results in negligible photodecomposition of this compound nih.gov. This observed stability is attributed to a poor overlap between the excitation wavelength of the light source and the absorption spectrum of this compound nih.gov.

Despite its stability to direct sunlight under certain conditions, this compound can exhibit photolability when exposed to UVC light or in the presence of sensitizers, such as dione (B5365651) nih.gov. Photosensitized decomposition requires relatively high concentrations of the sensitizer and is believed to proceed via the triplet manifold nih.gov.

In applications where this compound acts as a crosslinking agent, for instance, in polymer blends like natural rubber and polyethylene (B3416737), its inclusion can paradoxically reduce the material's resistance to photodegradation when compared to alternative curing systems, such as those based on sulfur researchgate.net. Theoretical investigations, employing time-dependent density functional theory (TD-DFT), have been instrumental in interpreting the transient absorption spectra of this compound and elucidating its photodissociation pathways, indicating the involvement of extremely short-lived radical species acs.org.

Biodegradation Pathways and Environmental Fate in Controlled Systems

This compound exhibits very low solubility in water, reported at 0.43 mg/L at 20°C arkema.comeuropa.eu. This low water solubility significantly influences its environmental distribution and fate.

Regarding biodegradation, the Japanese MITI test, a standard screening test for biodegradability, showed that this compound achieved 0% of its theoretical biochemical oxygen demand (BOD) over a period of 4 weeks nih.gov. This result suggests that biodegradation may not be a primary environmental fate process for this compound in isolation under these specific test conditions nih.gov. However, it is also considered inherently biodegradable arkema.comeuropa.eu.

Hydrolysis studies conducted according to OECD test guideline 111 revealed a shortest half-life of 77 days at pH 7 and 10°C, with no identifiable degradation products detected during the study europa.eu. The reaction rate constants showed temperature dependency but no significant influence from varying pH values europa.eu.

Due to its estimated high organic carbon-water (B12546825) partition coefficient (Koc) of 322,900 and a high log Kow value (5.50-5.6 at 20°C), this compound is expected to strongly adsorb to suspended solids and sediment in aquatic environments nih.govarkema.comeuropa.eu. This strong adsorption significantly attenuates its volatilization from water surfaces nih.gov. Estimated volatilization half-lives for a model river and a model lake are 37 hours and 16 days, respectively. However, when adsorption to suspended solids and sediment is considered, the volatilization half-life from a model pond extends to approximately 21 years nih.gov.

Bioconcentration factors (BCFs) measured in carp (B13450389) range from 137 to 1470, indicating a high to very high potential for bioconcentration in aquatic organisms nih.gov. Acute toxicity tests performed on aquatic organisms have shown no toxicity, partly due to its low solubility in water arkema.com. While this compound is inherently biodegradable, its low water solubility and strong adsorption to environmental matrices suggest that biodegradation might be less important in certain environmental compartments compared to other processes nih.govarkema.com.

Byproduct Identification and Analysis in Environmental Matrices

The degradation of this compound, particularly during its use as a crosslinking agent in polymer production (e.g., crosslinked polyethylene, XLPE), leads to the formation of several specific byproducts unit.nomdpi.comresearchgate.net. These byproducts are crucial for understanding the environmental impact and material performance.

Key byproducts identified from the thermal decomposition of this compound include:

Acetophenone (C8H8O) unit.nomdpi.comresearchgate.net

Cumyl alcohol (α,α-phenyl dimethyl carbinol or 2-phenyl-2-propanol) (C9H12O) unit.nomdpi.comresearchgate.net

α-Methylstyrene (C9H10) unit.nomdpi.comresearchgate.net

Methane (CH4) unit.no

Water (H2O) unit.no

These byproducts can have notable effects on the properties of the materials in which this compound is used. For instance, in XLPE cables, acetophenone, a polar byproduct, can decrease the impulse breakdown strength and contribute to space charge formation unit.no. Cumyl alcohol, another byproduct, can generate water at elevated temperatures, which upon cooling, may condense into water-filled cavities, potentially leading to "water treeing" and increasing the likelihood of insulation failure unit.no. Consequently, degassing processes are often employed to reduce the concentration of these byproducts in manufactured cables unit.no.

Various analytical methods are employed for the identification and quantification of these byproducts in different matrices:

Gas Chromatography-Mass Spectrometry (GC-MS) : Widely used for identifying and quantifying volatile organic compounds, including the decomposition byproducts of this compound researchgate.netmdpi.com.

Thermal Gravimetry-Differential Scanning Calorimetry (TG-DSC) : Utilized to study the decomposition properties and products by analyzing mass changes and heat flow as a function of temperature researchgate.net.

Thermal Gravimetry-FTIR Spectroscopy : Provides insights into gaseous decomposition products by coupling thermal analysis with infrared spectroscopy researchgate.net.

High-Performance Liquid Chromatography (HPLC) : Employed to monitor the concentration of products like cumyl alcohol and acetophenone in photodecomposition studies nih.gov.

Matrix-Assisted Ionization in Vacuum (MAIV) Mass Spectrometry and Easy Ambient Sonic-Spray Ionization Mass Spectrometry (EASI-MS) : Advanced techniques used for real-time characterization of labile peroxides and their degradation products (e.g., carbonyls and alcohols) on surfaces, such as organic aerosol particles acs.org.

The concentration and types of byproducts can be influenced by processing conditions, such as extrusion temperature, which can lead to partial decomposition of this compound during material processing mdpi.com.

Theoretical and Computational Chemistry Approaches to Dicumyl Peroxide Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations provide atomistic-level insights into the elementary reactions governing the decomposition of dicumyl peroxide and its subsequent role in initiating polymerization and crosslinking processes. These calculations are instrumental in mapping reaction pathways, identifying transition states, and determining thermodynamic and kinetic parameters such as activation energies and reaction rate constants.

The thermal decomposition of this compound typically proceeds via the homolytic cleavage of its relatively weak O-O bond, leading to the formation of cumyloxy radicals wikipedia.orgmdpi.com. These alkoxy radicals are highly reactive and can abstract hydrogen atoms from polymer backbones, generating polymer macroradicals, which then combine to form crosslinks atamanchemicals.com.

For instance, quantum chemistry calculations have been employed to analyze possible elementary reactions in the pyrolysis process of organic peroxides, including this compound researchgate.net. Such studies contribute to proposing comprehensive reaction pathways, even though the rapid decomposition and the multitude of intermediates and reactive radicals can make the process complex researchgate.net.

Table 1: Calculated Gibbs Free Energy Changes (ΔG°) for this compound (CMOc) Radical Reactions in Organic Solvents latrobe.edu.aursc.org

SolventMechanismPositionΔG° (kcal mol⁻¹)
IsopropanolFormal Hydrogen Transfer (FHT)C1–H-5.4
Formal Hydrogen Transfer (FHT)C2–H-14.0
Formal Hydrogen Transfer (FHT)O2–H-1.0
TolueneFormal Hydrogen Transfer (FHT)C7–H-13.4
Radical Adduct Formation (RAF)C112.6
Radical Adduct Formation (RAF)C212.2
Radical Adduct Formation (RAF)C310.5
Radical Adduct Formation (RAF)C49.4

Note: An interactive version of this table would allow users to sort by solvent, mechanism, or ΔG° value, and filter by specific reaction types.

These quantum chemical insights are crucial for understanding the fundamental reactivity of this compound and designing more efficient and controlled polymerization and crosslinking processes.

Molecular Dynamics Simulations of this compound Interactions within Polymer Matrices

Molecular dynamics (MD) simulations offer a powerful approach to investigate the interactions of this compound and its decomposition products within polymer matrices at an atomistic scale. These simulations can provide detailed information on diffusion, radical propagation, and the resulting structural changes in the polymer network.

ReaxFF-based molecular dynamics simulations have been successfully employed to gain atomistic-scale insights into peroxide-induced crosslinking of polyethylene (B3416737) (PE) x-mol.com. Such studies can reveal how factors like curing temperature and polymer density influence the extent of crosslinking and the formation of byproducts x-mol.com. For instance, research indicates that a moderate increase in curing temperature (e.g., to 500 K) can enhance crosslinking in PE, while temperatures above this threshold may have adverse effects x-mol.com. Similarly, elevating polymer density has been shown to improve PE crosslinking x-mol.com.

MD simulations can also shed light on the impact of initiator concentration on the crosslinking process. Studies have shown that a high ratio of this compound to polyethylene can lead to an increased amount of generated byproducts without necessarily resulting in a higher amount of crosslinked polyethylene x-mol.com. This highlights the importance of optimizing DCP concentration to achieve desired material properties while minimizing undesirable side reactions.

Furthermore, MD simulations are utilized to understand the kinetic properties of polymers, including aspects like transport, free volume, conformation, and glass transition, especially in the context of crosslinking agents like DCP researchgate.net. While direct MD simulations of DCP's interaction with specific polymer chains to induce crosslinking are complex, the methodology is being increasingly applied to understand the resulting network structures and their impact on material properties.

Computational Modeling of Crosslinked Network Formation and Properties

Computational modeling plays a vital role in predicting and understanding the formation of crosslinked networks induced by this compound and how these networks influence the macroscopic properties of the final material. These models often bridge the gap between atomistic-level mechanisms and bulk material behavior.

The crosslinking of polymers by organic peroxides, including this compound, involves the formation of macroradicals through hydrogen abstraction from the polymer chain, followed by their recombination to form new carbon-carbon crosslinks atamanchemicals.comresearchgate.net. The crosslink density, which is the number of crosslinks per unit volume, is a critical factor determining the physical and mechanical properties of the crosslinked polymer researchgate.net.

Computational models are used to describe the curing kinetics and the final crosslink state. For example, rheological studies combined with kinetic and thermodynamic models have been used to analyze the influence of this compound concentration and temperature on the curing kinetics of solid silicone rubber mdpi.comresearchgate.net. These models can predict optimal cure times and conversion rates, which are essential for industrial processing mdpi.comresearchgate.net.

Table 2: Influence of this compound Concentration and Temperature on Optimal Cure Time (t90) for Silicone Rubber mdpi.comresearchgate.net

DCP Concentration (phr)Temperature (°C)Optimal Cure Time (t90) (min)
0.21160~10.0
0.35160~6.0
0.49160~4.5
0.70160~3.0
1.00160~2.5
1.50160~2.0
0.70170~2.0
0.70180~1.5

Note: An interactive version of this table could allow users to filter by concentration or temperature, and visualize the trends graphically.

Such models have demonstrated that optimal curing time is influenced by both temperature and this compound concentration, with less pronounced effects at higher temperatures (>170 °C) and higher concentrations (>0.70 phr) mdpi.comresearchgate.net. Furthermore, computational analyses have indicated that there might be a limit to the crosslinking capacity of this compound, suggesting that curing restrictions are primarily thermodynamic, driven by the proton abstraction mechanism mdpi.comresearchgate.net.

Computational modeling also aids in understanding the modification of molecular structure and macroscopic properties, such as melt flow index, complex viscosity, and elastic/viscous moduli, as a function of DCP concentration researchgate.net. These models provide a framework for optimizing the use of this compound to achieve desired material characteristics in various polymer applications.

Future Research Trajectories and Emerging Paradigms for Dicumyl Peroxide Studies

Development of Next-Generation Dicumyl Peroxide Formulations with Enhanced Reactivity and Selectivity

The development of next-generation this compound (DCP) formulations is a key area of research, aiming to improve its reactivity and selectivity in various polymerization and crosslinking processes. Current research explores modifications to DCP or its use with co-agents to optimize its performance. For instance, studies investigate how DCP interacts with different co-agents to influence the crosslink density and structure within the polymer matrix, which is crucial for designing new and efficient crosslinking systems. smolecule.com

While DCP is known for generating strong free radicals, its high half-life temperature often necessitates elevated processing temperatures or extended cure times, which can lead to undesirable by-products like acetophenone (B1666503), causing discoloration in materials such as ethylene-vinyl acetate (B1210297) (EVA) encapsulants. scirp.org This highlights a need for formulations that can achieve efficient crosslinking at lower temperatures or with reduced cure times, minimizing side reactions and improving product quality.

Research into alternative peroxides or synergistic peroxide systems is also underway. For example, peroxyketal peroxide has shown promise in EVA-based encapsulant formulations, offering a lower half-life temperature and non-discoloring by-products, enabling faster curing at lower temperatures. scirp.org This suggests a trajectory towards designing DCP formulations that are either inherently more reactive and selective or are combined with other initiators or additives to achieve these enhanced properties.

Integration of this compound in Advanced Manufacturing Processes (e.g., 3D printing)

The integration of this compound (DCP) into advanced manufacturing processes, particularly 3D printing, represents a significant research trajectory. Additive manufacturing, or 3D printing, is increasingly moving towards the use of composite materials, including bioplastics, which are often biodegradable and compostable. mdpi.com DCP's role as a crosslinking agent is being explored to enhance the mechanical and thermomechanical properties of these materials, addressing common challenges in 3D printing such as interlayer bonding strength and material stability. mdpi.comnih.govresearchgate.net

For instance, studies have investigated the use of DCP in conjunction with cellulose (B213188) nanocrystals (CNC) to improve the properties of polylactic acid (PLA) and poly(3-hydroxybutyrate) (PHB) composites for 3D printing. The addition of DCP has been shown to improve the homogeneity of CNC within the polymer matrix and enhance interfacial adhesion between polymers. nih.gov This improved adhesion is critical for the structural integrity and performance of 3D printed parts.

Furthermore, research indicates that adding small amounts of peroxides like DCP can significantly increase the toughness and elongation at break of polymer blends used in 3D printing. For example, the addition of less than 1% of benzoyl peroxide (BPO) and DCP to a blend of PLA and polybutylene succinate (B1194679) (PBS) resulted in a 400% increase in toughness. mdpi.com

The table below summarizes some research findings on the impact of DCP in 3D printing applications:

Polymer SystemAdditive/Co-agentEffect of DCPKey OutcomeReference
PLA/PHB/CNCThis compoundImproves CNC homogeneity, enhances interfacial adhesionMaintained thermal stability, delayed degradation during extrusion, compression molding, and 3D printing. nih.gov
PLA/PBSBenzoyl Peroxide, this compoundIncreased toughness and elongation at break400% increase in toughness with <1% peroxide. mdpi.com
PLA/CNCThis compoundPromoted PLA nucleation and crystallization at high temperaturesMaximum crystallization rate of PLA-D-CNC was 46 times higher than neat PLA. researchgate.net

These findings highlight DCP's potential to enable the fabrication of 3D printed parts with enhanced mechanical performance and dimensional accuracy, especially for materials like recycled plastics. mdpi.com

Role of this compound in Circular Economy Concepts for Polymeric Materials

This compound (DCP) is increasingly recognized for its potential role in advancing circular economy concepts for polymeric materials, particularly in the context of recycling and upcycling plastic waste. The principles of a circular economy aim to retain the economic value of materials and reduce environmental impact by minimizing waste and maximizing resource utilization. mdpi.com

One significant application of DCP in this area is in the upcycling of recycled polyethylene (B3416737) (PE) for applications like rotomolding. Post-consumer PE, including high-density polyethylene (HDPE) and low-density polyethylene (LDPE), often presents challenges for traditional recycling due to varying melt flow properties and poor interfacial adhesion, leading to downcycled products. researchgate.net Research has demonstrated that a straightforward organic peroxide crosslinking technique using DCP can modify the molecular structure of recycled PE and their blends. This process improves compatibility, adhesion, thermal stability, and mechanical strength. researchgate.net

For example, crosslinking 80% weight recycled HDPE (x-rHDPE) with DCP resulted in a 228% increase in tensile strength, a 345% increase in tensile modulus, a 145% increase in flexural strength, and a 251% increase in flexural modulus. Similarly, for 80% weight recycled LDPE (x-rLDPE), the gel content increased by 17%, thermal resistance by 37.2%, and impact strength by 93%. researchgate.net These improvements indicate that DCP can facilitate the production of higher-quality recycled materials, thereby contributing to the upcycling of plastic waste streams and supporting a more environmentally sustainable plastics recycling approach. researchgate.net

Furthermore, the development of biodegradable polymer solutions incorporating DCP aligns with shifts towards environmental responsibility and the growing interest in circular economy practices. marketresearchfuture.com DCP can act as a reactive compatibilizer to improve the properties of biodegradable polymer blends, such as poly(hydroxybutyrate-co-valerate) (PHBV) reinforced with microfibrillated cellulose (MFC), enhancing thermal stability, mechanical strength, and barrier performance for applications like food packaging. mdpi.com

High-Throughput Screening and Combinatorial Approaches in this compound Applications

High-throughput screening (HTS) and combinatorial approaches are emerging as powerful tools in materials science, including the study of this compound (DCP) applications. These methodologies enable the rapid and efficient testing of numerous material candidates and process parameters, accelerating the discovery and optimization of new materials. polymers.nlumd.edu

In the context of DCP, HTS and combinatorial methods can be applied to:

Optimize Curing Systems: Rapidly evaluate different DCP concentrations, co-agents (e.g., zinc dimethacrylate, trimethylolpropane (B17298) trimethacrylate), and curing conditions to determine their influence on crosslink density, morphology, and physical-mechanical properties of rubber compounds and polymer composites. researchgate.netmdpi.com

Develop New Formulations: Screen a wide array of polymer blends and additives in combination with DCP to identify formulations with enhanced reactivity, selectivity, and desired end-use properties. This can lead to the development of next-generation materials with tailored characteristics. umd.edu

Study Reaction Kinetics: Perform high-throughput kinetic studies of peroxide curing, such as those involving EPDM rubber, by downscaled setups and rapid characterization methods like Raman spectroscopy and hardness measurements. researchgate.net This allows for the construction of rheometer curves from numerous data points, providing a comprehensive understanding of the curing process. researchgate.net

The application of HTS in polymer research, including the use of microfluidics, offers advantages such as precise control over reaction conditions, integration of sensors for direct readout, and increased throughput through parallelization and automation. nih.gov This can significantly reduce research costs and accelerate the discovery of new materials and processes involving DCP.

In-Situ and Operando Characterization Techniques for Real-Time Monitoring of this compound Reactions

The application of in-situ and operando characterization techniques is a critical future research trajectory for this compound (DCP) studies. These techniques allow for real-time monitoring of chemical reactions and material transformations under realistic processing conditions, providing dynamic information that conventional ex-situ methods cannot capture. rsc.orgfrontiersin.org

For DCP, which is widely used as a radical initiator and crosslinking agent, understanding its decomposition kinetics and the subsequent crosslinking reactions in real-time is crucial for optimizing material properties and ensuring process safety. smolecule.comresearchgate.net

Potential applications of in-situ and operando techniques include:

Monitoring Thermal Decomposition: Techniques like differential scanning calorimetry (DSC) and vent sizing package (VSP) can be used to measure thermokinetic parameters such as heat of decomposition, exothermic onset temperature, and self-heating rate of DCP, especially when mixed with other substances. researchgate.net While these may not be strictly "in-situ" in the sense of direct spectroscopic observation during processing, they provide real-time data on the thermal events.

Observing Interfacial Adhesion: In-situ microscopy techniques (e.g., electron microscopy with liquid cells) could potentially be adapted to observe the real-time changes at the interface between polymer matrices and fillers as DCP promotes crosslinking and improves adhesion. frontiersin.org

These techniques offer the ability to capture dynamic information, enabling a deeper understanding of the complex mechanisms involved in DCP-initiated reactions, which is vital for developing more efficient and controlled manufacturing processes. rsc.org

Q & A

Q. What are the critical safety protocols for handling dicumyl peroxide in laboratory settings?

DCP is classified as an organic peroxide (Type F) with hazards including skin/eye irritation and thermal instability. Key safety measures include:

  • Storage : Protect from sunlight, heat (>30°C), and incompatible substances (strong acids/bases, oxidizers) .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or mixing .
  • Labeling : Track peroxide formation by recording dates of receipt, opening, and periodic stability tests .
  • Spill Management : Use non-reactive absorbents (e.g., vermiculite) and avoid cellulose-based materials due to incompatibility .

Q. How can researchers assess the purity and stability of DCP during storage?

  • Thermal Analysis : Use differential scanning calorimetry (DSC) to monitor decomposition exotherms. DCP’s half-life at 115°C is ~10 hours, but decomposition accelerates above 130°C .
  • Chromatography : Employ HPLC or GC-MS to detect degradation byproducts (e.g., cumene, acetophenone) .
  • Visual Inspection : Discoloration (yellowing) or crystalline changes indicate instability .

Advanced Research Questions

Q. How does DCP’s crosslinking efficiency vary with polymer matrix composition?

DCP initiates free-radical crosslinking in elastomers (e.g., EVA, PE) but efficiency depends on:

  • Temperature Optimization : Curing at 160–180°C balances crosslink density and peroxide decomposition rates. For PA6,12/EVA blends, a half-life of 6 seconds ensures uniform dispersion before decomposition .
  • Gel Content Analysis : Extract uncured polymer with toluene and measure insoluble fraction gravimetrically. At 4 phr DCP, EVA blends achieve 17 wt.% gel content, but higher concentrations (8 phr) reduce crosslinking due to lubricant effects .
  • Morphology : Use SEM to observe phase-separated structures. Crosslinked EVA domains in PA6,12 reduce tensile strength by 20–30% due to limited interfacial adhesion .

Q. What methodologies resolve contradictions in thermal decomposition data for DCP?

Conflicting DSC/TGA results often stem from heating rate variations. To standardize:

  • Kinetic Modeling : Apply the Kissinger method to calculate activation energy (Ea) from multiple heating rates. For DCP, Ea ranges 120–140 kJ/mol .
  • Isothermal Studies : Decompose DCP at fixed temperatures (e.g., 100–150°C) and track mass loss. Decomposition follows first-order kinetics with a rate constant (k) of 0.012 min⁻¹ at 120°C .
  • Synchrotron Analysis : Resolve overlapping exotherms (e.g., crosslinking vs. decomposition) via time-resolved X-ray diffraction .

Q. How does DCP function as a methyl source in organic synthesis?

In copper-catalyzed reactions, DCP undergoes homolytic cleavage to generate methyl radicals:

  • Mechanism : DCP → 2 cumyloxyl radicals → 2 methyl radicals + acetophenone .
  • Application : For quinazolinone synthesis, 1.5 equiv. DCP provides methyl groups and oxidizes Cu(I) to Cu(II), enabling cascade C–H amination .
  • Optimization : Monitor radical scavengers (e.g., TEMPO) to suppress side reactions. Use DCP in anhydrous solvents (e.g., DMF) at 80–100°C .

Methodological Challenges

Q. How to mitigate DCP’s environmental impact in waste streams?

  • Aquatic Toxicity : DCP is acutely toxic to aquatic organisms (LC50 < 10 mg/L). Treat wastewater with UV/H2O2 advanced oxidation to degrade peroxides .
  • Soil Mobility : With log Kow = 5.5 and Koc = 23,400, DCP is immobile in soil. Remediate contaminated sites via activated carbon adsorption .
  • Disposal : Incinerate at >1,000°C with scrubbers to neutralize acidic byproducts (e.g., CO2, H2O) .

Q. What strategies improve phase morphology in DCP-crosslinked polymer blends?

  • Dynamic Crosslinking : Mix DCP during melt processing (e.g., twin-screw extrusion). Torque increases by 15–20% indicate crosslinking onset .
  • Compatibilizers : Add 1–2 wt.% maleic anhydride-grafted PE to enhance interfacial adhesion in HDPE/CaCO3 composites, improving tensile strength by 25% .
  • Post-Curing Annealing : Anneal at 120°C for 2 hours to relieve internal stresses in PA6,12/EVA blends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.